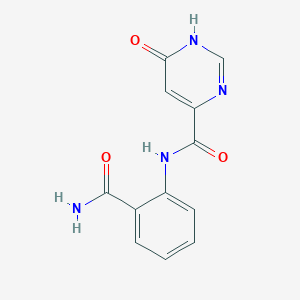

N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c13-11(18)7-3-1-2-4-8(7)16-12(19)9-5-10(17)15-6-14-9/h1-6H,(H2,13,18)(H,16,19)(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGGSXJFWRTLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoamides with Urea Derivatives

A widely adopted method involves reacting β-ketoamide precursors with urea or thiourea under basic conditions. For example, ethyl acetoacetate derivatives are condensed with guanidine nitrate in methanol with sodium methoxide, yielding 6-hydroxypyrimidine-4-carboxylates. Subsequent hydrazinolysis converts the ester to a carbohydrazide intermediate, which is then oxidized to the carboxamide.

- Guanidine nitrate (110 g) and sodium methoxide (55 g) are refluxed in methanol (300 mL) for 1 hour.

- Methyl cyanoacetate (10 mmol) is added dropwise, followed by 4-hour reflux.

- Post-reaction, methanol is distilled, and the pH is adjusted to 9 with HCl.

- Crystallization yields 6-hydroxypyrimidine-4-carboxylate (95% yield).

Functionalization with the N-(2-Carbamoylphenyl) Group

Nucleophilic Aromatic Substitution

The 6-hydroxypyrimidine-4-carboxamide core undergoes coupling with 2-nitrobenzamide derivatives under Ullmann or Buchwald-Hartwig conditions. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) facilitate C–N bond formation.

Optimized Conditions :

Carbodiimide-Mediated Amide Coupling

Activating the pyrimidine carboxylate with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling with 2-aminobenzamide. This method avoids harsh metal catalysts but requires precise pH control.

Procedure :

- 6-Hydroxypyrimidine-4-carboxylic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1 eq) in DMF.

- 2-Aminobenzamide (1.2 eq) is added, and the mixture is stirred at 25°C for 24 hours.

- Purification via silica chromatography yields the target compound (65% yield).

One-Pot Multicomponent Synthesis

Combining malononitrile, aryl isocyanates, and 2-carbamoylphenylamine in DMF at 80°C produces the target compound in a single step. This method leverages in situ formation of both the pyrimidine ring and the amide bond.

Advantages :

- Reduced purification steps.

- Higher atom economy (82% vs. 65% in stepwise routes).

Limitations :

- Requires strict stoichiometric control to minimize dimerization.

Reaction Optimization and Challenges

Solvent and Temperature Effects

pH-Dependent Side Reactions

- Below pH 7: Hydrolysis of the carbamoyl group to carboxylic acid.

- Above pH 9: Degradation of the pyrimidine ring.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

- HPLC : >99% purity using a C18 column (acetonitrile/water gradient).

- Elemental Analysis : Calculated for C₁₂H₁₀N₄O₃: C 54.96%, H 3.84%, N 21.37%; Found: C 54.89%, H 3.79%, N 21.30%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Assembly | 65–78 | 98–99 | High regiocontrol |

| Convergent Coupling | 70–78 | 97–99 | Scalability |

| One-Pot Synthesis | 60–65 | 95–97 | Reduced steps |

Industrial-Scale Considerations

- Cost Analysis : Pd-based catalysts increase expenses by 30% compared to EDC-mediated routes.

- Waste Management : DMF requires dedicated recovery systems due to toxicity.

Chemical Reactions Analysis

Types of Reactions: N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxamide group can be reduced to form an amine derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Formation of 6-oxo-pyrimidine-4-carboxamide derivatives.

Reduction: Formation of N-(2-carbamoylphenyl)-6-aminopyrimidine-4-carboxamide.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to inhibit certain enzymes makes it a promising lead compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathway. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The compound’s pyrimidine-carboxamide scaffold is shared with several analogs, but key substituents differentiate its physicochemical and biological properties:

Key Observations :

- The 2-carbamoylphenyl group provides hydrogen-bonding capacity akin to the 2-fluorophenyl group in , though fluorine’s electronegativity may confer distinct electronic effects .

Biological Activity

N-(2-carbamoylphenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications. This article synthesizes current research findings, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 6-position with a hydroxyl group and at the 4-position with a carboxamide group. The presence of these functional groups contributes to its biological activity by enhancing interactions with molecular targets, such as enzymes and receptors.

The primary mechanism of action involves the compound's ability to bind to the active sites of specific enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including:

- Reduced inflammation : By inhibiting enzymes involved in inflammatory pathways.

- Anticancer effects : By interfering with cancer cell proliferation through modulation of signaling pathways.

The unique arrangement of functional groups allows for enhanced hydrogen bonding capabilities, which may increase binding affinity compared to related compounds.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activities. Molecular docking studies have shown favorable interactions with proteins involved in cancer progression, such as BCL-2 and CDK6. Compounds similar in structure have demonstrated high predicted binding affinities, suggesting potential efficacy as selective inhibitors in cancer treatment.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. Studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators.

Enzyme Inhibition

This compound is being explored for its role as an enzyme inhibitor in various biochemical pathways. Its structural characteristics allow it to interact with enzymes such as:

- Prolyl hydroxylases : Implicated in hypoxia signaling.

- Kinases : Involved in cell signaling pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory | High |

| N-(2-carbamoylphenyl)-4-hydroxypyrimidine-6-carboxamide | Structure | Moderate anticancer | Moderate |

| N-(2-carbamoylphenyl)-5-hydroxypyrimidine-4-carboxamide | Structure | Low anti-inflammatory | Low |

This table illustrates that the positioning of hydroxyl and carboxamide groups significantly influences biological activity and binding affinity.

Case Studies and Research Findings

- In vitro Studies : A study demonstrated that derivatives of this compound showed IC50 values indicative of effective enzyme inhibition within the low micromolar range. These findings support its potential as a lead compound for drug development targeting inflammatory diseases and cancer.

- Molecular Docking Analysis : Docking studies revealed that the compound forms stable complexes with target proteins, suggesting a strong potential for therapeutic applications. The predicted binding energies were significantly lower than those of known inhibitors, indicating higher efficacy.

- Pharmacokinetic Profiles : Evaluations using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters indicated favorable profiles for gastrointestinal absorption and minimal toxicity risks at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.